Comparative 5-HT1A Receptor Antagonist Potency: N-[2-(2-Pyridinyl)ethyl]benzamide vs. p-MPPI
N-[2-(2-Pyridinyl)ethyl]benzamide (EMPA) demonstrates substantially lower 5-HT1A receptor antagonism potency compared to the structurally related N-pyridinyl-benzamide derivative p-MPPI. According to supplier technical documentation, EMPA exhibits low potency with effects observed only at high doses . In contrast, p-MPPI demonstrates high-affinity binding to the 5-HT1A receptor with a reported Ki value of 0.2 nM in rat hippocampal homogenates . This represents a potency difference of multiple orders of magnitude, with p-MPPI being approximately 100- to 1000-fold more potent than EMPA (exact ratio not calculable due to absence of precise Ki or IC₅₀ data for EMPA in the available literature).
| Evidence Dimension | 5-HT1A receptor antagonism potency |
|---|---|
| Target Compound Data | Low potency; effects observed only at high doses (exact Ki/IC₅₀ values not reported in accessible literature) |
| Comparator Or Baseline | p-MPPI: Ki = 0.2 nM (rat hippocampal homogenates); Ki = 2.2 nM and 9.3 nM for p-methyl and p-ethyl substituted analogs respectively |
| Quantified Difference | >100-fold difference (estimated; p-MPPI exhibits nanomolar affinity; EMPA described as low potency requiring high doses) |
| Conditions | 5-HT1A receptor binding assays; rat hippocampal homogenate preparations |
Why This Matters
The low potency of N-[2-(2-Pyridinyl)ethyl]benzamide makes it suitable for studies requiring a weak 5-HT1A antagonist as a control or for investigating dose-response relationships at the lower end of the potency spectrum, whereas high-potency alternatives like p-MPPI or WAY-100635 are inappropriate for such applications.
